AL-8810

Vue d'ensemble

Description

Il agit comme un antagoniste sélectif du récepteur FP des prostaglandinesCes composés jouent des rôles importants dans divers processus physiologiques, notamment l'inflammation, la régulation de la pression artérielle et la contraction des muscles lisses .

Applications De Recherche Scientifique

AL-8810 has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of prostanoid receptor antagonists.

Biology: Investigated for its role in modulating inflammatory responses and smooth muscle contraction.

Medicine: Explored for potential therapeutic applications in conditions like glaucoma, where it helps reduce intraocular pressure.

Industry: Utilized in the development of new drugs targeting prostanoid receptors

Mécanisme D'action

Target of Action

AL-8810 is a prostaglandin F2α analog and a selective antagonist of the FP prostanoid receptor . The FP receptor is a family of proteins characterized by having seven-transmembrane domains that couple to specific G proteins . The FP receptors are potent and highly efficacious in reducing elevated intraocular pressure in dog and human models, in mediating luteolysis in the corpus luteum of many species, and in inducing bronchoconstriction in cat and dog models .

Mode of Action

This compound exhibits potent and selective antagonist properties at the FP prostanoid receptor . This action of AL–8810 was measured by the inhibition of fluprostenol-stimulated phosphatidylinositol (PI) turnover in Swiss mouse 3T3 fibroblasts and in A7r5 rat vascular smooth muscle cells . AL–8810 produced a concentration-dependent shift in the fluprostenol concentration-response curve, without significantly decreasing the maximal response, indicating that this compound is a competitive antagonist .

Biochemical Pathways

Agonist binding to the FP receptor activates phospholipase C (PLC), producing elevated levels of diacylglycerol and inositol trisphosphate . The latter induces a rapid increase in intracellular calcium . This compound inhibits this process by acting as a competitive antagonist .

Pharmacokinetics

It’s known that this compound is a potent and selective antagonist of the fp prostanoid receptor, suggesting that it has sufficient bioavailability to exert its effects .

Result of Action

This compound exhibits similar antagonist potency in inhibiting fluprostenol-stimulated PLC activation in HEK-293 cells expressing the cloned human ocular FP receptor . In addition, this compound significantly improved neurological deficit scores (NDS) at 24 and 48 hours after controlled cortical impact (CCI) .

Action Environment

It’s known that this compound is a potent and selective antagonist of the fp prostanoid receptor, suggesting that it can exert its effects in various physiological environments where the fp receptor is present .

Analyse Biochimique

Biochemical Properties

AL-8810 interacts with the FP receptor, a G-protein-coupled receptor that is sensitive to prostaglandin F2α . The compound exhibits antagonist properties at the FP receptor, as measured by the inhibition of fluprostenol-stimulated phosphatidylinositol turnover in Swiss mouse 3T3 fibroblasts and in A7r5 rat vascular smooth muscle cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce hippocampal swelling and improve neurological deficit scores in mice after controlled cortical impact, a model of traumatic brain injury . It also attenuates gliosis and microglial activation in selected brain regions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the FP receptor and inhibiting the activity of the potent FP receptor agonist fluprostenol . This results in a decrease in phosphatidylinositol turnover, indicating that this compound acts as a competitive antagonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, post-treatment with this compound at a dose of 10 mg/kg significantly improved neurological deficit scores at 24 and 48 hours after controlled cortical impact in mice .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For instance, a single post-treatment with this compound at a dose of 10 mg/kg significantly improved neurological deficit scores at both tested time points 24 and 48 hours after controlled cortical impact in mice, whereas the effect of a single 1 mg/kg dose was not significant .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well characterized. As a prostaglandin F2a analog, it is likely involved in the metabolism of arachidonic acid, which is a major substrate for the synthesis of prostaglandins .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse d'AL-8810 implique plusieurs étapes, en commençant par les dérivés appropriés d'indanyle et de prostaglandineLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques comme le diméthylsulfoxyde (DMSO) et l'éthanol, avec un contrôle précis de la température et du pH pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle : La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour atteindre les niveaux de pureté requis. Le composé est stocké sous azote à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : AL-8810 subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle d'this compound peuvent être oxydés pour former des cétones ou des acides carboxyliques.

Réduction : Les doubles liaisons dans la structure de l'acide prostadiénoïque peuvent être réduites pour former des dérivés saturés.

Substitution : Le groupe fluoro peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Gaz hydrogène avec un catalyseur au palladium ou borohydrure de sodium.

Substitution : Réactifs nucléophiles tels que le méthylate de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués d'this compound, chacun avec des propriétés chimiques et biologiques distinctes .

4. Applications de recherche scientifique

This compound présente un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des antagonistes des récepteurs des prostaglandines.

Biologie : Étudié pour son rôle dans la modulation des réponses inflammatoires et de la contraction des muscles lisses.

Médecine : Exploré pour des applications thérapeutiques potentielles dans des affections comme le glaucome, où il aide à réduire la pression intraoculaire.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs des prostaglandines

5. Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au récepteur FP des prostaglandines, bloquant ainsi l'action de la prostaglandine F2α naturelle. Cette inhibition empêche l'activation de la phospholipase C (PLC), ce qui réduit à son tour la production de diacylglycérol et d'inositol trisphosphate. Ces molécules sont cruciales pour l'augmentation des niveaux intracellulaires de calcium qui conduisent à la contraction des muscles lisses et à d'autres réponses physiologiques .

Composés similaires :

Fluprostenol : Un agoniste puissant du récepteur FP.

Bimatoprost : Un agoniste du récepteur FP utilisé dans le traitement du glaucome.

Travoprost : Un autre agoniste du récepteur FP avec des applications similaires

Comparaison : this compound est unique dans son action antagoniste sélective sur le récepteur FP, tandis que les composés similaires mentionnés ci-dessus sont des agonistes. Cela rend this compound particulièrement précieux dans les milieux de recherche où une inhibition du récepteur FP est souhaitée. Sa capacité à bloquer sélectivement le récepteur sans effets hors cible significatifs met en évidence sa spécificité et ses avantages thérapeutiques potentiels .

Comparaison Avec Des Composés Similaires

Fluprostenol: A potent FP receptor agonist.

Bimatoprost: An FP receptor agonist used in the treatment of glaucoma.

Travoprost: Another FP receptor agonist with similar applications

Comparison: AL-8810 is unique in its selective antagonistic action on the FP receptor, whereas the similar compounds mentioned above are agonists. This makes this compound particularly valuable in research settings where inhibition of the FP receptor is desired. Its ability to selectively block the receptor without significant off-target effects highlights its specificity and potential therapeutic benefits .

Propriétés

IUPAC Name |

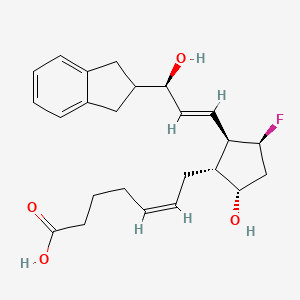

(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYSXBKKVNOOIX-JTGCGUAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H]1F)/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017217 | |

| Record name | AL 8810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246246-19-5 | |

| Record name | (5Z)-7-[(1R,2R,3S,5S)-2-[(1E,3R)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-5-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246246-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AL 8810 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246246195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AL 8810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AL-8810 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12QE8J6004 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

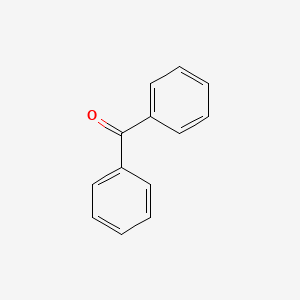

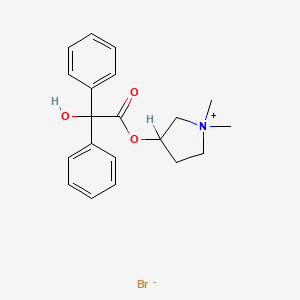

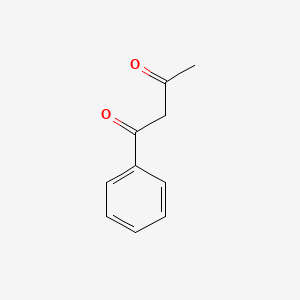

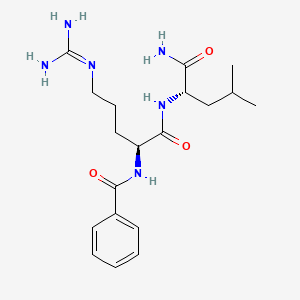

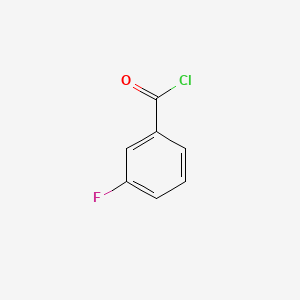

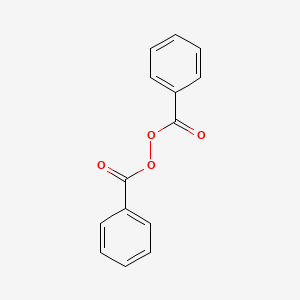

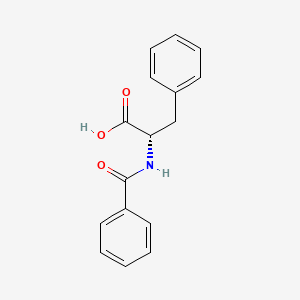

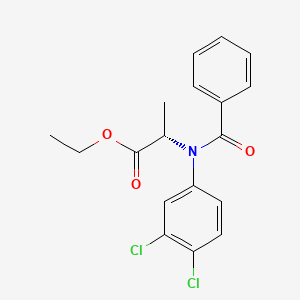

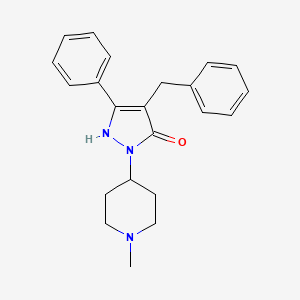

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.